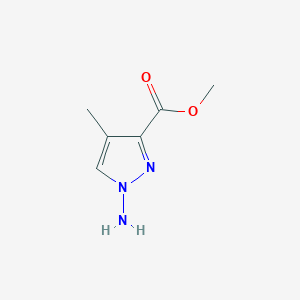
Methyl carbazate
Vue d'ensemble
Description
Methyl carbazate is a chemical compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent. It has been synthesized through different chemical transformations and has shown significant biological activity in various assays. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative of methyl carbazate, demonstrated notable in vivo antifilarial activity and cytotoxic activity against leukemia cells .
Synthesis Analysis
The synthesis of methyl carbazate derivatives involves several chemical reactions. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Another synthesis route involves the reaction of 1,1-carbonyldiimidazole (CDI) with MeNH3Cl to produce N-methyl carbamoylimidazole, which acts as a methyl isocyanate substitute and can be used to synthesize various N-methylureas, carbamates, and thiocarbamates . Additionally, methyl N-phenyl carbamate has been synthesized from aniline using methyl formate, suggesting an alternative route to carbamates .
Molecular Structure Analysis
The molecular structure of methyl carbazate derivatives has been characterized using various spectroscopic techniques. For instance, the structure of methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate was confirmed through powder X-ray diffraction, FT-IR, FT-RAMAN spectra, and NMR spectroscopy . The crystal structures of several transition metal complexes based on methyl carbazate have also been determined by single-crystal X-ray diffraction, revealing different space groups and coordination environments .
Chemical Reactions Analysis
Methyl carbazate and its derivatives participate in a variety of chemical reactions. The reactivity of N-methyl carbamoylimidazole with nucleophiles such as amines, amino acids, thiols, and alcohols has been explored, leading to the formation of corresponding ureas, carbamates, and thiocarbamates . The synthesis of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates from 1-oxo-1,2,3,4-tetrahydrocarbazoles demonstrates the versatility of carbazole derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl carbazate derivatives have been extensively studied. For example, the bluish-green emitting organic compound methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate exhibits specific absorption and emission properties, with a melting point of 205 °C . The thermal stability and sensitivity of energetic transition metal complexes based on methyl carbazate have been investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showing good thermal stabilities and acceptable sensitivity levels .
Applications De Recherche Scientifique
Energetic Transition Metal Complexes
- Specific Scientific Field : Chemistry, specifically in the study of energetic transition metal complexes .
- Summary of the Application : Methyl carbazate is used in the synthesis of new energetic transition metal complexes. These complexes are based on methyl carbazate (MCZ) and picric acid (PA), and they exhibit physicochemical properties and catalysis on the thermal decomposition of ammonium perchlorate .
- Methods of Application or Experimental Procedures : The complexes were synthesized by a facile strategy and characterized by FT-IR and elemental analysis. Their crystal structures were determined by single crystal X-ray diffraction .
- Results or Outcomes : The thermal stability of the seven complexes was studied by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The apparent activation energy (Ea) of the thermal decomposition processes of these compounds is in the range of 112.3 to 232.9 kJ mol −1, which illustrates their moderate activity of thermo-kinetics .
Pharmaceutical Intermediate
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Methyl carbazate is used as a pharmaceutical intermediate in the preparation of certain compounds .
- Methods of Application or Experimental Procedures : Methyl carbazate was used in the preparation of methyl 3- (4-methyl-benzyl-idene)carbazate. It was also used in the synthesis of imidazo [1,5-d] [1,2,4]triazines .
- Results or Outcomes : The specific outcomes of these preparations are not detailed in the source, but the use of Methyl carbazate as an intermediate suggests it plays a crucial role in the synthesis of these compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRIDQGVSJLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020835 | |
| Record name | Methyl carbazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl carbazate | |
CAS RN |
6294-89-9 | |
| Record name | Methyl carbazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl carbazate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl carbazate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl carbazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CARBAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L5442J16Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

